TrkA Kinase Inhibition: Patent-Assigned Therapeutic Profile Differentiates CAS 899964-11-5 from Non-TrkA Benzanilide Series
CAS 899964-11-5 is explicitly exemplified in WO2015148373 as a TrkA kinase inhibitor within a bicyclic heteroaryl benzamide series, with the patent assigning therapeutic utility for chronic pain, neuropathic pain, and pruritus [1]. This contrasts with N-substituted benzamide derivatives designed as histone deacetylase (HDAC) inhibitors based on the entinostat (MS-275) scaffold, which exhibit anti-proliferative activity against MCF-7, MDA-MB-231, K562, and A549 cell lines via HDAC2/HDAC8 binding rather than TrkA engagement [2]. The mechanistic divergence is structural in origin: the tetrahydroquinoline core and cyclopropanecarbonyl N-substituent of CAS 899964-11-5 are absent in the HDAC-targeted benzamide series, which instead bear a 2-aminophenyl moiety critical for zinc-chelating HDAC inhibition [2].
| Evidence Dimension | Primary molecular target and therapeutic indication class |
|---|---|
| Target Compound Data | TrkA kinase inhibitor; patented indications: chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), solid tumours (ICD-11: 2A00-2F9Z) [1] |
| Comparator Or Baseline | N-substituted benzamide derivatives (entinostat/MS-275 mimetics): HDAC2/HDAC8 inhibitor class; anti-proliferative activity against MCF-7, MDA-MB-231, K562, A549 cancer cell lines by MTT assay [2] |
| Quantified Difference | Mechanism divergence: kinase inhibition (TrkA) vs. epigenetic modulation (HDAC); no numerical cross-target comparison available from published data |
| Conditions | Patent-specified therapeutic indications (WO2015148373) vs. in vitro MTT anti-proliferative assays on four human cancer cell lines [1][2] |
Why This Matters
Selecting CAS 899964-11-5 over an entinostat-derived benzamide analog determines whether the experimental system interrogates neurotrophin signaling (TrkA/NGF axis) or chromatin remodeling (HDAC), a fundamental divergence in mechanism of action that dictates entirely different downstream assays, biomarker panels, and disease models.
- [1] DrugMap Database. Bicyclic heteroaryl benzamide derivative 5 (Drug ID: D0KC8X). Target: TrkA. Indications include chronic pain, neuropathic pain, pruritus, solid tumour/cancer. Reference: WO2015148373 Example 104. View Source
- [2] Chen T, Jiang H. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Scholars Central Research Article. Anti-proliferative MTT assays on MCF-7, MDA-MB-231, K562, A549; molecular docking against HDAC2/HDAC8. View Source
